REACTION_CXSMILES
|
[N:1]1[CH:6]=[N:5][CH:4]=[N:3][CH:2]=1.Cl.N([C:10]1[CH:11]=[C:12]([CH:17]=C[CH:19]=1)[C:13]([O:15][CH3:16])=[O:14])N.C(Cl)(Cl)Cl>C(O)C>[N:5]1([C:6]2[CH:17]=[C:12]([CH:11]=[CH:10][CH:19]=2)[C:13]([O:15][CH3:16])=[O:14])[CH:4]=[N:3][CH:2]=[N:1]1 |f:1.2|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
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N1=CN=CN=C1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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Cl.N(N)C=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The mixture was refluxed
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Type
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TEMPERATURE
|
Details
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by heating, for 3 hours
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
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to cool
|
Type
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CUSTOM
|
Details
|
The resulting insolubles were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluant: methylene chloride/methanol=100/0 to 100/1)
|
Type
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CUSTOM
|
Details
|
subjected to crystallization from diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C=1C=C(C(=O)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |